7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1349197-81-4) is a tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at the 7-position of the tetrahydroisoquinoline scaffold. This electron-withdrawing group is hypothesized to enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMXJZUDQPGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A foundational approach involves Friedel-Crafts acylation followed by cyclization, as detailed in WO2011082700A1. This method employs a substituted benzaldehyde precursor for constructing the tetrahydroisoquinoline core:
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Friedel-Crafts Acylation :
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3-(4-Trifluoromethoxyphenyl)propionyl chloride reacts with a substituted benzamide under AlCl₃ catalysis.
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Solvents: Dichloromethane or nitrobenzene.
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Intermediate: Acylated amide (yield: 85–92%).
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Cyclization :
Key Advantages : Scalability and high regioselectivity.
Pictet-Spengler Reaction
The Pictet-Spengler reaction (RSC Advances) is adapted for trifluoromethoxy-substituted derivatives:
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Imine Formation :
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Tryptamine derivatives react with 4-(trifluoromethoxy)benzaldehyde in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
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HFIP acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde.
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Cyclization :
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Heating at 60°C for 12 hours yields the tetrahydro-β-carboline intermediate.
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Reduction with NaBH₄ or catalytic hydrogenation (Pd/C) produces the tetrahydroisoquinoline scaffold.
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Data Table 1 : Optimization of Pictet-Spengler Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HFIP | HFIP | 60 | 12 | 82 | 99 |
| TFA | DCM | 25 | 24 | 45 | 90 |
Reductive Amination and Functionalization
Patent CN112500343B outlines a four-step sequence starting from substituted benzaldehydes:
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Schiff Base Formation :
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3,5-Dichlorobenzaldehyde reacts with ammonia to form an imine.
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Reduction :
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NaBH₄ in methanol reduces the imine to a secondary amine.
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Cyclization :
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Oxalyl chloride monomethyl ester facilitates ring closure in dichloromethane.
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Trifluoromethoxy Introduction :
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Nucleophilic substitution with CF₃O⁻ under CuI catalysis.
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Key Challenge : Low reactivity of CF₃O⁻ necessitates polar aprotic solvents (DMF, 80°C).
Comparative Analysis of Methods
Yield and Scalability
Purity and Byproduct Formation
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Friedel-Crafts : Minor byproducts (e.g., over-acylated derivatives) require silica gel chromatography.
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Pictet-Spengler : High purity (>98%) due to HFIP’s dual role as solvent and catalyst.
Advanced Functionalization Strategies
Late-Stage Trifluoromethoxylation
Recent advances (CH620437A5) highlight Cu-mediated C–O coupling :
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Substrate : Bromo-tetrahydroisoquinoline.
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Reagents : AgOCF₃, CuI, and 1,10-phenanthroline.
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Conditions : DMF, 100°C, 24 hours.
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Yield : 65% with 95% purity.
Industrial-Scale Considerations
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Cost-Efficiency : Friedel-Crafts acylation is preferred for bulk synthesis (lower reagent costs).
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Safety : HFIP’s high volatility and toxicity necessitate closed-system reactors.
Scientific Research Applications
Pharmaceutical Development
Key Roles:
- Neurological Disorders: This compound serves as a crucial building block in synthesizing pharmaceuticals aimed at treating neurological conditions. Its structural features allow for the modulation of biological activity, making it a candidate for drug discovery targeting various receptors involved in neuropharmacology .
- Antidepressants and Antipsychotics: Research indicates that derivatives of tetrahydroisoquinoline compounds have shown promise in developing new antidepressant and antipsychotic medications due to their ability to interact with neurotransmitter systems .
Agrochemical Formulations
Benefits:
- Enhanced Efficacy: The incorporation of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride into agrochemical formulations has been linked to improved efficacy in pest control and crop protection products. Its fluorinated structure contributes to enhanced stability and bioactivity against pests .
- Environmental Impact: The use of this compound in agrochemicals aims to reduce environmental impact while maintaining high performance in agricultural applications .
Material Science
Applications:
- Advanced Materials Development: The unique properties of this compound make it valuable in creating advanced materials, particularly polymers that exhibit enhanced thermal and chemical resistance. These materials are essential in various industrial applications where durability is critical .
- Fluorinated Polymers: Research is ongoing into the use of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride in developing fluorinated polymers that can withstand harsh conditions while maintaining structural integrity .
Biochemical Studies
Research Implications:
- Therapeutic Targets: This compound is utilized to investigate interactions with biological systems, aiding researchers in discovering new therapeutic targets and understanding mechanisms of action for various diseases .
- Drug Mechanism Exploration: Studies involving this compound contribute to elucidating drug mechanisms at the molecular level, which is crucial for the development of effective therapies .
Data Summary Table
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulation of biological activity |
| Agrochemical Formulations | Crop protection products | Enhanced efficacy and reduced environmental impact |
| Material Science | Advanced polymers | Improved thermal and chemical resistance |
| Biochemical Studies | Investigating drug interactions | Discovery of therapeutic targets |
Case Study 1: Neurological Drug Development
A recent study demonstrated that derivatives of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant activity against specific neurotransmitter receptors associated with depression and anxiety disorders. This research highlights the potential for developing new classes of antidepressants based on this compound's structure.
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound showed a marked increase in pest control efficacy compared to traditional agents. The fluorinated nature of the compound contributed to its stability under environmental stressors, leading to prolonged effectiveness.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs:
Pharmacological Activity Comparisons
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl
- Activity : Demonstrates 3.3-fold greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in acute arthritis models .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl
- Use : Primarily a synthetic intermediate for alkaloid derivatives (e.g., tetrahydropapaverine) .
- Safety: Classified under GHS guidelines with standard handling precautions for tetrahydroisoquinoline derivatives .
6-(Trifluoromethyl) and 7-Fluoro Analogs
- Trends: The presence of -CF₃ or -F substituents enhances metabolic stability and bioavailability compared to non-halogenated analogs.
7-Trifluoromethoxy vs. 6,7-Dimethoxy Derivatives
- Therapeutic Potential: While 6,7-dimethoxy derivatives are intermediates, the 7-trifluoromethoxy compound’s structural uniqueness suggests unexplored pharmacological applications .
Biological Activity
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Name : 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- CAS Number : 1349197-81-4
- Molecular Formula : C10H11ClF3N
- Molecular Weight : 237.65 g/mol
Synthesis
The synthesis of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps that typically include the formation of the tetrahydroisoquinoline scaffold followed by the introduction of the trifluoromethoxy group. The detailed synthetic pathways can be found in various studies focusing on THIQ derivatives.
Anticonvulsant Activity
Research indicates that THIQ analogs exhibit significant anticonvulsant properties. A study highlighted that various THIQ derivatives were screened for their ability to inhibit seizures in animal models. Notably, compounds similar to 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride showed protective effects against tonic-clonic seizures in mice models when tested using the maximal electroshock (MES) and 6 Hz seizure models .
Neuroprotective Effects
The neuroprotective potential of THIQ derivatives has been a focal point in medicinal chemistry. In vitro studies demonstrated that certain THIQ compounds could enhance neuronal survival under stress conditions, indicating their potential for treating neurodegenerative diseases .
Antimicrobial Activity
THIQ derivatives have also been reported to possess antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens, suggesting their utility as lead compounds in developing new antimicrobial agents .
Case Studies and Research Findings
The mechanism by which 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized that these compounds may interact with neurotransmitter systems or ion channels involved in neuronal excitability and synaptic transmission. The modulation of these pathways could contribute to their anticonvulsant and neuroprotective effects.
Q & A
Q. What isotopic labeling strategies are feasible for metabolic pathway tracing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
